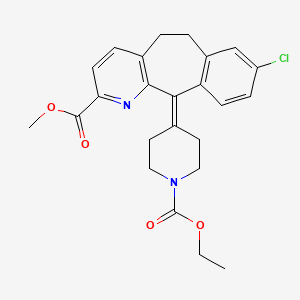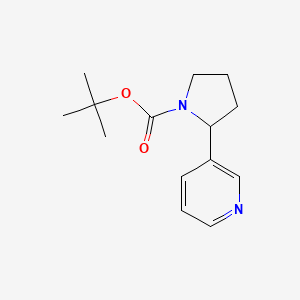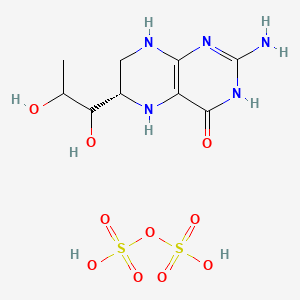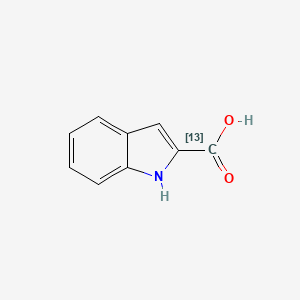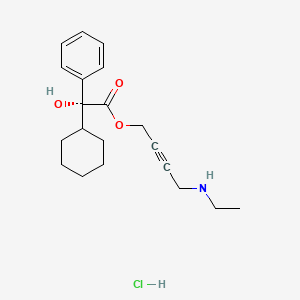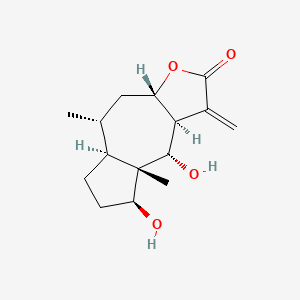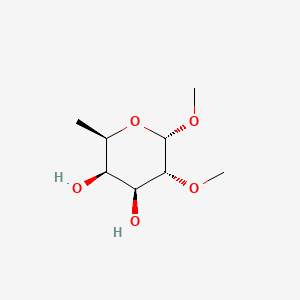
Methyl 6-Deoxy-2-O-methyl-alpha-D-galactopyranoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 6-Deoxy-2-O-methyl-alpha-D-galactopyranoside, also known as Methyl 2-O-methyl-6-deoxy-alpha-D-galactopyranoside, is a carbohydrate derivative that has gained attention in scientific research due to its potential therapeutic applications. This compound is a member of the methylated galactose family and is synthesized from D-galactose.
Mécanisme D'action
The mechanism of action of Methyl 6-Deoxy-2-O-methyl-alpha-D-galactopyranoside 6-Deoxy-2-O-methyl-alpha-D-galactopyranoside is not fully understood. However, it is believed to exert its therapeutic effects by modulating various cellular pathways. It has been found to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. This compound has also been found to inhibit the proliferation of cancer cells by inducing apoptosis.
Biochemical and Physiological Effects:
Methyl 6-Deoxy-2-O-methyl-alpha-D-galactopyranoside 6-Deoxy-2-O-methyl-alpha-D-galactopyranoside has been found to exhibit various biochemical and physiological effects. It has been found to reduce the levels of glucose, insulin, and triglycerides in the blood, which are associated with diabetes and obesity. This compound has also been found to reduce the levels of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. Additionally, it has been found to inhibit the proliferation of cancer cells and induce apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 6-Deoxy-2-O-methyl-alpha-D-galactopyranoside 6-Deoxy-2-O-methyl-alpha-D-galactopyranoside has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized in the laboratory. It is also soluble in water and other polar solvents, making it easy to handle in experiments. However, one limitation of this compound is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.
Orientations Futures
There are several future directions for the study of Methyl 6-Deoxy-2-O-methyl-alpha-D-galactopyranoside 6-Deoxy-2-O-methyl-alpha-D-galactopyranoside. One direction is to further investigate its mechanism of action to better understand how it exerts its therapeutic effects. Another direction is to study its effects in vivo to determine its potential as a therapeutic agent. Additionally, future studies could investigate the potential use of Methyl 6-Deoxy-2-O-methyl-alpha-D-galactopyranoside 6-Deoxy-2-O-methyl-alpha-D-galactopyranoside in combination with other drugs to enhance its therapeutic effects.
Méthodes De Synthèse
The synthesis of Methyl 6-Deoxy-2-O-methyl-alpha-D-galactopyranoside 6-Deoxy-2-O-methyl-alpha-D-galactopyranoside involves the reaction of D-galactose with methyl iodide in the presence of a strong base, such as potassium carbonate. The reaction results in the formation of Methyl 6-Deoxy-2-O-methyl-alpha-D-galactopyranoside 2,3,4,6-Tetra-O-acetyl-6-deoxy-alpha-D-galactopyranoside, which is then deacetylated using sodium methoxide to obtain Methyl 6-Deoxy-2-O-methyl-alpha-D-galactopyranoside 6-Deoxy-2-O-methyl-alpha-D-galactopyranoside.
Applications De Recherche Scientifique
Methyl 6-Deoxy-2-O-methyl-alpha-D-galactopyranoside 6-Deoxy-2-O-methyl-alpha-D-galactopyranoside has been studied for its potential therapeutic applications in various scientific research studies. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-viral properties. This compound has also been studied for its potential use in the treatment of diabetes and obesity.
Propriétés
IUPAC Name |
(2R,3R,4S,5R,6S)-5,6-dimethoxy-2-methyloxane-3,4-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O5/c1-4-5(9)6(10)7(11-2)8(12-3)13-4/h4-10H,1-3H3/t4-,5+,6+,7-,8+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIRPXMSHWUAJJI-HNEXDWKRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC)OC)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)OC)OC)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001346720 |
Source


|
| Record name | Methyl-2-O-methylfucoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001346720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl-2-O-methylfucoside | |
CAS RN |
59981-27-0 |
Source


|
| Record name | Methyl-2-O-methylfucoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001346720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

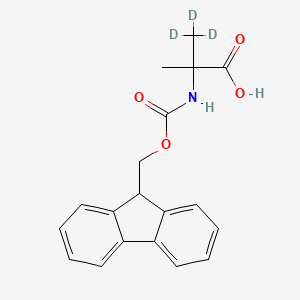

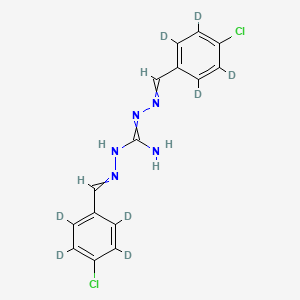
![(4R)-3-[(2S,3S)-3-[3-(Dibenzylamino)phenyl]-2-(2-methyl-1,3-dioxolan-2-yl)pentanoyl]-4-phenyl-1,3-oxazolidin-2-one](/img/structure/B563886.png)
